

1-Methyl-5-oxopyrrolidine-3-carbonitrile chemical properties

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Compound of Interest

Compound Name: 1-Methyl-5-oxopyrrolidine-3-carbonitrile

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An In-Depth Technical Guide to **1-Methyl-5-oxopyrrolidine-3-carbonitrile**: Properties, Synthesis, and Applications

Abstract

The 5-oxopyrrolidine (also known as the pyroglutamate or γ -lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system provides a valuable template for orienting functional groups in three-dimensional space, facilitating interactions with biological targets. This technical guide focuses on a specific, functionalized derivative, **1-Methyl-5-oxopyrrolidine-3-carbonitrile**. We will provide an in-depth analysis of its chemical properties, propose robust synthetic strategies, explore its reactivity and potential for chemical derivatization, and discuss its prospective applications in research and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical intermediate.

The 5-Oxopyrrolidine Scaffold: A Cornerstone in Chemical Science

Significance in Medicinal Chemistry

The pyrrolidinone ring is a common motif in both natural products and synthetic pharmaceuticals. The parent compound, 2-pyrrolidinone, and its N-methylated analog, N-

Methyl-2-pyrrolidone (NMP), are widely recognized as highly stable, polar aprotic solvents.[1][2][3][4] However, the true value of the scaffold lies in its functionalization. Derivatives of 5-oxopyrrolidine have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8] This broad utility stems from the lactam's ability to act as a hydrogen bond acceptor and its conformational rigidity, which helps to minimize the entropic penalty of binding to a protein target.

Focus on 1-Methyl-5-oxopyrrolidine-3-carbonitrile

1-Methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9) is a particularly valuable, albeit less-studied, derivative.[9] The introduction of a nitrile group at the C3 position provides a versatile chemical handle for a multitude of transformations. This nitrile moiety can be converted into amines, carboxylic acids, amides, or complex heterocyclic systems, making the parent molecule a powerful building block for combinatorial chemistry and targeted synthesis campaigns. The N-methyl group blocks the lactam nitrogen from participating in hydrogen bonding as a donor, which can be crucial for modulating solubility, membrane permeability, and metabolic stability in drug candidates.

Physicochemical and Spectroscopic Properties

Core Structure and Nomenclature

The core structure consists of a five-membered lactam ring (pyrrolidinone) with a methyl group on the nitrogen atom (position 1), a ketone (oxo group) at position 5, and a nitrile (carbonitrile) group at position 3.

Caption: Structure of **1-Methyl-5-oxopyrrolidine-3-carbonitrile**.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[10][11]

Property	Predicted Value	Source/Analogy
Molecular Formula	C ₆ H ₈ N ₂ O	-
Molecular Weight	124.14 g/mol	-
CAS Number	172261-37-9	[9]
XLogP3	-0.6 to -0.2	Predicted (Analogy to C ₆ H ₉ NO ₃ [10])
Boiling Point	>250 °C (est.)	Predicted
Hydrogen Bond Donors	0	-
Hydrogen Bond Acceptors	3 (O, N of nitrile, N of lactam)	-

Predicted Spectroscopic Profile

The structural identification of this compound relies on a combination of standard spectroscopic techniques. The following predictions are based on established principles of organic spectroscopy.[12]

- ¹H NMR Spectroscopy (in CDCl₃, 400 MHz):
 - δ ~3.8-4.0 ppm (1H, m): The proton at the C3 position, coupled to the adjacent C2 and C4 methylene protons.
 - δ ~3.4-3.6 ppm (2H, m): The C4 methylene protons.
 - δ ~2.8-3.0 ppm (2H, m): The C2 methylene protons.
 - δ ~2.9 ppm (3H, s): The singlet corresponding to the N-methyl protons.
 - Causality: The electron-withdrawing nature of the adjacent nitrile and carbonyl groups will shift the C3 proton downfield. The N-methyl group appears as a sharp singlet as it has no adjacent protons with which to couple.
- ¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

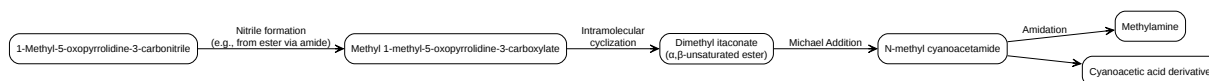
- $\delta \sim 175$ ppm: The carbonyl carbon (C5) of the lactam.
- $\delta \sim 118$ ppm: The nitrile carbon (C \equiv N).
- $\delta \sim 50$ -55 ppm: The C4 methylene carbon.
- $\delta \sim 45$ -50 ppm: The C2 methylene carbon.
- $\delta \sim 30$ -35 ppm: The N-methyl carbon.
- $\delta \sim 25$ -30 ppm: The C3 methine carbon.
- Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. The nitrile carbon is also characteristically downfield but less so than the carbonyl.
- IR Spectroscopy (ATR):
 - $\nu \sim 2250$ cm $^{-1}$ (medium, sharp): Characteristic C \equiv N stretching vibration.
 - $\nu \sim 1680$ cm $^{-1}$ (strong, sharp): C=O stretching vibration of the five-membered lactam.
 - $\nu \sim 2900$ -3000 cm $^{-1}$ (medium): C-H stretching vibrations.
 - Causality: The position of the lactam carbonyl stretch is typical for a five-membered ring. The nitrile stretch is a highly diagnostic, sharp peak in a relatively clean region of the spectrum.[\[12\]](#)
- Mass Spectrometry (EI-MS):
 - m/z 124 (M^+): The molecular ion peak.
 - Predicted Fragments: Fragmentation would likely involve the loss of the nitrile group (-26), the N-methyl group (-15), or cleavage of the pyrrolidinone ring.

Synthesis Strategies

The synthesis of **1-Methyl-5-oxopyrrolidine-3-carbonitrile** is not widely documented, but a robust and logical pathway can be designed based on established synthetic methodologies for related γ -lactam systems.[\[13\]](#)[\[14\]](#)

Retrosynthetic Analysis

A logical retrosynthetic approach involves a Michael addition, a powerful C-C bond-forming reaction. The target molecule can be disconnected back to a simple α,β -unsaturated ester and a source of the N-methylamine and nitrile functionalities.



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Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol: A Michael Addition/Cyclization Approach

This protocol provides a step-by-step methodology for a plausible synthesis. The choice of reagents and conditions is based on achieving high efficiency and selectivity.

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (250 mL).
- **Reagent Addition:** Add dimethyl itaconate (1 equiv.) to the methanol. Begin stirring.
- **Methylamine Addition:** Slowly add a solution of methylamine (1.1 equiv., 40% in water or 2M in THF) dropwise to the flask at 0 °C.
 - **Causality:** The initial reaction is a Michael addition of methylamine to the itaconate. Adding the amine slowly at a reduced temperature controls the exothermicity of the reaction.
- **Reaction and Cyclization:** Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

- Causality: Heating promotes the intramolecular cyclization (amidation) of the Michael adduct, where the secondary amine attacks one of the ester groups to form the stable five-membered lactam ring, eliminating methanol.
- Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.

Step 2: Conversion of the Ester to **1-Methyl-5-oxopyrrolidine-3-carbonitrile**

This conversion typically proceeds through a primary amide intermediate.

- Amidation: The purified methyl ester from Step 1 is treated with aqueous ammonia under pressure or by bubbling ammonia gas through a solution in methanol. This converts the ester to 1-methyl-5-oxopyrrolidine-3-carboxamide.
- Dehydration: The resulting primary amide is then dehydrated to the nitrile.
 - Reagents: Common dehydrating agents include phosphorus oxychloride (POCl_3), trifluoroacetic anhydride (TFAA), or Burgess reagent.
 - Protocol (using POCl_3): To a solution of the amide (1 equiv.) in an inert solvent like dichloromethane or pyridine at 0 °C, add phosphorus oxychloride (1.2 equiv.) dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC).
 - Workup: Carefully quench the reaction by pouring it over ice water and neutralizing with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and purify by chromatography to yield the final product, **1-Methyl-5-oxopyrrolidine-3-carbonitrile**.
 - Trustworthiness: This two-step ester-to-nitrile conversion is a standard, reliable transformation in organic synthesis. Each step can be monitored for completion, ensuring a self-validating workflow.

Chemical Reactivity and Derivatization

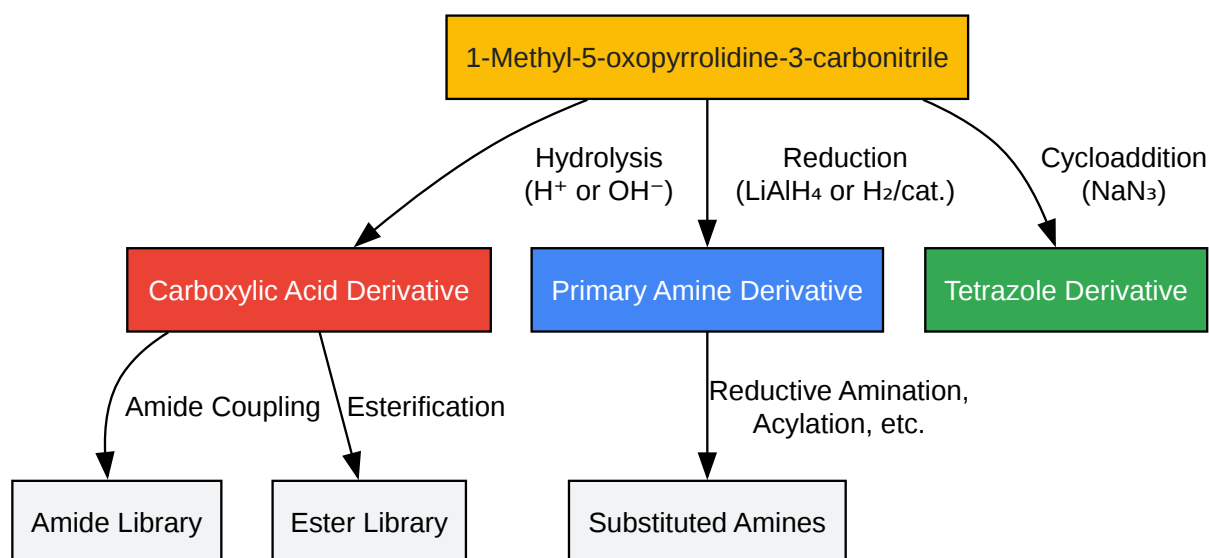
The true utility of this molecule is its potential as a scaffold. The nitrile group is a linchpin for introducing diverse functionalities.

Reactivity of the Nitrile Group

- **Hydrolysis:** Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid (1-methyl-5-oxopyrrolidine-3-carboxylic acid)[[10](#)] or, under milder conditions, the primary amide.
- **Reduction:** The nitrile can be reduced to a primary amine (1-methyl-5-oxopyrrolidin-3-yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This introduces a basic center and a key linker for further functionalization.
- **Organometallic Addition:** Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Derivatization Workflow

The following workflow illustrates how the core scaffold can be elaborated into a library of compounds for screening in drug discovery programs.



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Caption: Derivatization pathways from the core scaffold.

Applications in Research and Drug Development

Role as a Versatile Chemical Intermediate

As demonstrated, the primary application of **1-Methyl-5-oxopyrrolidine-3-carbonitrile** is as a versatile intermediate. Its straightforward synthesis and reactive handle allow for the efficient construction of more complex molecules. It serves as a rigid scaffold to which various pharmacophores can be attached.

Potential Biological Activity

While data on the target molecule is limited, the broader class of 5-oxopyrrolidine derivatives has shown significant potential. Studies have documented potent antibacterial activity in derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with some compounds showing efficacy against drug-resistant strains of *S. aureus* and *E. coli*.^{[5][7]} Other research has explored these scaffolds for developing novel anticancer agents.^[8] The nitrile group itself or its derivatives (amines, tetrazoles) can participate in crucial binding interactions with protein targets, suggesting that libraries derived from this core could yield potent therapeutic candidates.

Safety, Handling, and Storage

Hazard Identification

No specific safety data sheet (SDS) is widely available for **1-Methyl-5-oxopyrrolidine-3-carbonitrile**. However, based on its functional groups and related compounds, the following hazards should be assumed:^{[15][16][17][18]}

- Harmful if swallowed, inhaled, or in contact with skin. Organic nitriles can be toxic.
- Causes skin and serious eye irritation.
- May cause respiratory irritation.

Recommended Handling Procedures

- Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.
[16]
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile rubber), ensuring proper glove removal technique.[18]
 - Wear chemical safety goggles or a face shield.[16]
 - Wear a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or gas. Keep away from heat, sparks, and open flames.[15][18]

Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
- Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion and Future Outlook

1-Methyl-5-oxopyrrolidine-3-carbonitrile represents a high-potential building block for chemical synthesis and drug discovery. While not as extensively characterized as some commodity chemicals, its structure combines the metabolic stability and favorable scaffold properties of the N-methylated lactam with the synthetic versatility of the nitrile group. The proposed synthetic routes are robust and based on well-understood organic reactions. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its derivatives in biological screening campaigns. For medicinal chemists, this molecule offers a reliable starting point for the development of novel therapeutics targeting a range of diseases.

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